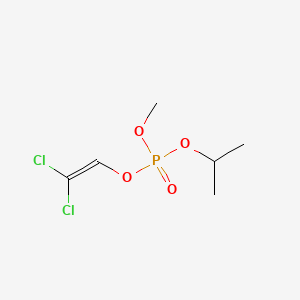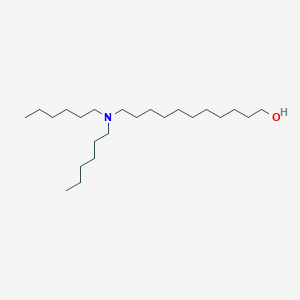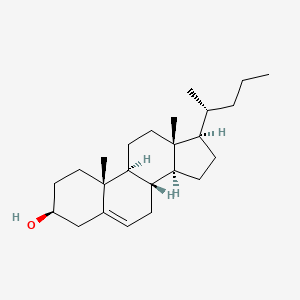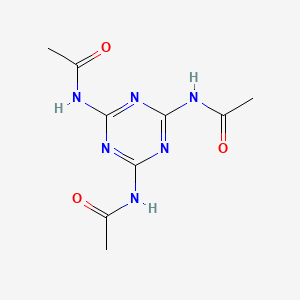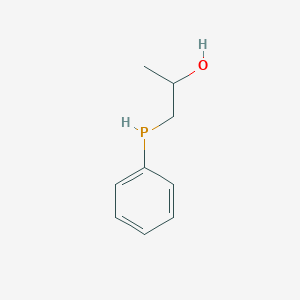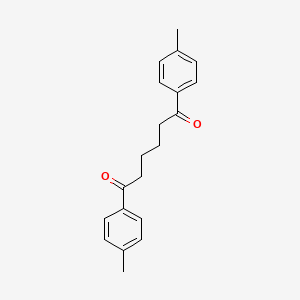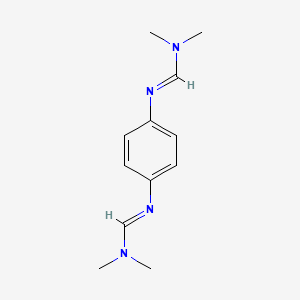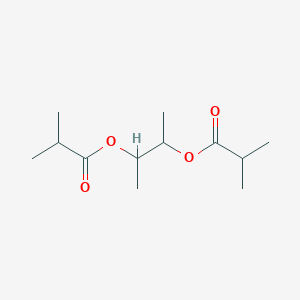
3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate is an organic compound with the molecular formula C11H20O4. It is an ester formed from the reaction of 2-methylpropanoic acid and 3-(2-methylpropanoyloxy)butan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate typically involves the esterification reaction between 2-methylpropanoic acid and 3-(2-methylpropanoyloxy)butan-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-methylpropanoic acid and 3-(2-methylpropanoyloxy)butan-2-ol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and 3-(2-methylpropanoyloxy)butan-2-ol.
Transesterification: Different esters and alcohols depending on the reactants used.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets and pathways.
Comparación Con Compuestos Similares
3-(2-Methylpropanoyloxy)butan-2-yl 2-methylpropanoate can be compared with other similar esters, such as:
Propanoic acid, 2-methyl-, 3-methylbutyl ester: Similar structure but different alcohol component.
Propanoic acid, 2-methyl-, butyl ester: Similar structure but different alcohol component.
3-Methyl-2-buten-1-yl 2-methylpropanoate: Similar structure but different alcohol component.
These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications.
Propiedades
Número CAS |
5451-74-1 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
3-(2-methylpropanoyloxy)butan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O4/c1-7(2)11(13)15-9(5)10(6)16-12(14)8(3)4/h7-10H,1-6H3 |
Clave InChI |
RHWMVKOPNPKKPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC(C)C(C)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


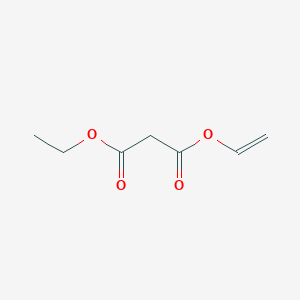
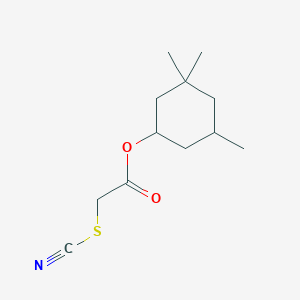

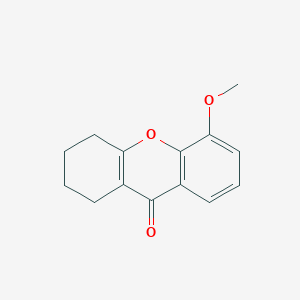

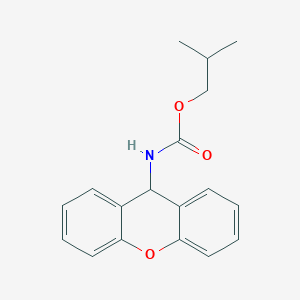
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
